
1,1'-(1-Iodoethene-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Iodoethene-1,2-diyl)dibenzene is an organic compound characterized by the presence of an iodine atom attached to an ethene bridge, which is further connected to two benzene rings
Preparation Methods
The synthesis of 1,1’-(1-Iodoethene-1,2-diyl)dibenzene typically involves the iodination of ethene derivatives. One common method includes the reaction of 1,1’-(1-Bromo-1,2-ethanediyl)dibenzene with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1,1’-(1-Iodoethene-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of ethene derivatives.
Scientific Research Applications
1,1’-(1-Iodoethene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1’-(1-Iodoethene-1,2-diyl)dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, leading to conformational changes that enhance inhibitory neurotransmission. This modulation can potentially reverse cognitive dysfunction in neurodevelopmental disorders .
Comparison with Similar Compounds
1,1’-(1-Iodoethene-1,2-diyl)dibenzene can be compared with other similar compounds such as:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Similar in structure but contains a bromine atom instead of iodine.
1,1-Diphenylethylene: Lacks the halogen atom but has a similar ethene bridge connecting two benzene rings.
1,1’-(1-Chloroethene-1,2-diyl)dibenzene: Contains a chlorine atom instead of iodine, showing different reactivity and applications.
Properties
CAS No. |
156181-20-3 |
|---|---|
Molecular Formula |
C14H11I |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
(1-iodo-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H |
InChI Key |
ARCBTFXUWARYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


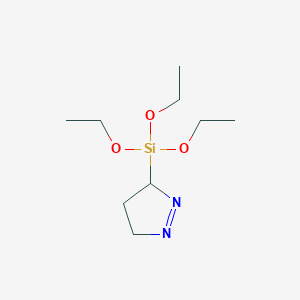
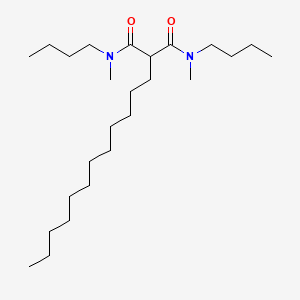

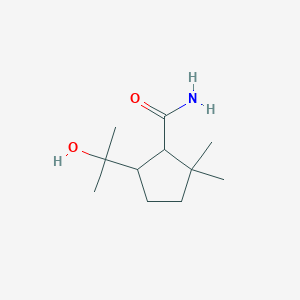
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)

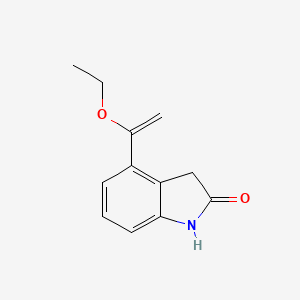
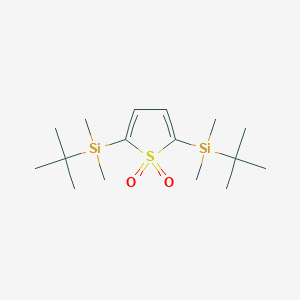


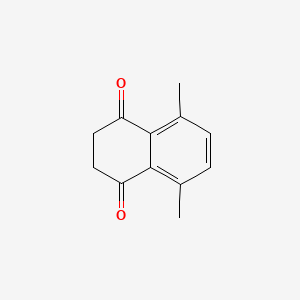
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)
![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
